4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
CAS No.:
Cat. No.: VC15753441
Molecular Formula: C7H8ClIN2
Molecular Weight: 282.51 g/mol
* For research use only. Not for human or veterinary use.
![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride -](/images/structure/VC15753441.png)
Specification
Molecular Formula | C7H8ClIN2 |
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Molecular Weight | 282.51 g/mol |
IUPAC Name | 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Standard InChI | InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H |
Standard InChI Key | NUNJOSNWKYDJAK-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=NC=CC(=C21)I.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride consists of a fused bicyclic system: a pyrrolidine ring (five-membered, saturated) fused to a pyridine ring (six-membered, aromatic). The iodine substituent at position 4 and the hydrochloride salt enhance its reactivity and solubility, respectively. Key identifiers include:
Property | Value |
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IUPAC Name | 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Canonical SMILES | C1CNC2=NC=CC(=C21)I.Cl |
InChI Key | NUNJOSNWKYDJAK-UHFFFAOYSA-N |
PubChem CID | 138755901 |
Storage Conditions | 2–8°C |
The compound’s Standard InChI (InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H) confirms its protonation state and connectivity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves cyclocondensation reactions, as outlined in studies on analogous pyrrolopyridines . A typical protocol includes:
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Cyclization: Reacting 2-aminopyrrole derivatives with iodinated electrophiles in acetic acid and catalytic HCl.
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Purification: Column chromatography (silica gel) yields high-purity products.
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Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt .
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For example, refluxing in acetic acid for 4–6 hours achieves yields exceeding 85% .
Mechanistic Insights
A plausible mechanism involves:
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Electrophilic Activation: Iodine incorporation via electrophilic aromatic substitution.
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Ring Closure: Intramolecular cyclization facilitated by HCl, forming the dihydropyrrolopyridine core.
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Deprotonation-Salt Formation: Neutralization with HCl stabilizes the product .
Physicochemical Characterization
Spectroscopic Analysis
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IR Spectroscopy: Absorptions at 3440 cm (N–H stretch) and 1675 cm (C=O from byproducts) confirm functional groups .
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H NMR: Signals at δ 2.26 ppm (CH), δ 7.14–7.44 ppm (aromatic protons), and δ 12.02 ppm (NH) validate the structure .
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Mass Spectrometry: A molecular ion peak at m/z 282.51 aligns with the molecular weight .
Biological Implications and Hypothesized Mechanisms
Neurotransmitter Receptor Interactions
Though understudied, structural analogs (e.g., 7-azaindoles) exhibit affinity for serotonin (5-HT) and dopamine receptors . The iodine atom may enhance binding to hydrophobic receptor pockets, while the dihydropyrrolidine ring mimics endogenous neurotransmitters.
Comparative Bioactivity
This table highlights how substituents at position 4 dictate pharmacological profiles .
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